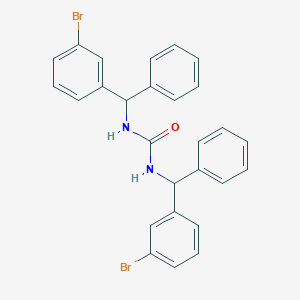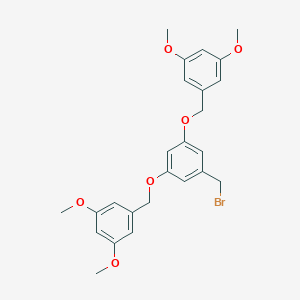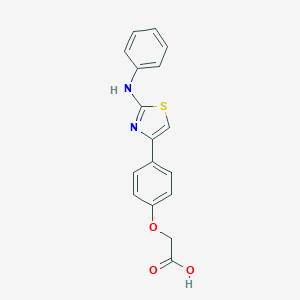
Acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy- is a chemical compound that has been widely studied for its potential use in scientific research. This compound is known to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively investigated. In
Mechanism of Action
The mechanism of action of acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy- is not fully understood. However, it is thought to act by disrupting protein-protein interactions through the inhibition of specific binding sites. This compound has been shown to bind to a specific pocket on the surface of the STAT3 protein, preventing it from interacting with other proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy- have been extensively studied. This compound has been shown to have anti-inflammatory properties, as it inhibits the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, this compound has been shown to have anti-cancer properties, as it inhibits the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy- in lab experiments is its specificity for certain protein targets. This compound has been shown to selectively inhibit the interaction between specific proteins, making it a useful tool for studying protein-protein interactions. However, one limitation of this compound is its potential toxicity, as it has been shown to have cytotoxic effects at high concentrations.
Future Directions
There are several future directions for research on acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy-. One area of interest is the development of more potent and selective inhibitors of specific protein-protein interactions. Additionally, there is potential for the use of this compound in the development of new cancer therapies, as it has been shown to inhibit the growth and proliferation of cancer cells. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Conclusion
Acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy- is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have anti-inflammatory and anti-cancer properties, and its specificity for certain protein targets makes it a useful tool for studying protein-protein interactions. While there is still much to be learned about the mechanism of action of this compound, its potential therapeutic applications make it an exciting area of research for the future.
Synthesis Methods
The synthesis of acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy- involves the reaction of 4-(2-aminophenyl)thiazole with 4-chlorophenoxyacetic acid in the presence of a coupling agent such as N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction proceeds through an amide bond formation and results in the formation of the desired compound. The purity of the compound can be improved through recrystallization or column chromatography.
Scientific Research Applications
Acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy- has been used in a variety of scientific research applications. One of the most common uses of this compound is in the study of protein-protein interactions. The compound has been shown to inhibit the interaction between the transcription factor STAT3 and its binding partner, which has potential therapeutic implications for cancer treatment. Additionally, this compound has been used in the study of the molecular mechanisms underlying Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides.
properties
CAS RN |
168127-35-3 |
|---|---|
Product Name |
Acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy- |
Molecular Formula |
C17H14N2O3S |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-[4-(2-anilino-1,3-thiazol-4-yl)phenoxy]acetic acid |
InChI |
InChI=1S/C17H14N2O3S/c20-16(21)10-22-14-8-6-12(7-9-14)15-11-23-17(19-15)18-13-4-2-1-3-5-13/h1-9,11H,10H2,(H,18,19)(H,20,21) |
InChI Key |
WCSYUJTYBAYNLX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)OCC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)OCC(=O)O |
Other CAS RN |
168127-35-3 |
synonyms |
2-[4-(2-anilino-1,3-thiazol-4-yl)phenoxy]acetic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B68200.png)
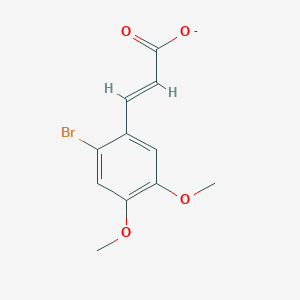
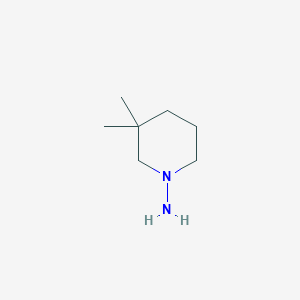

![4-Methyl-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B68214.png)

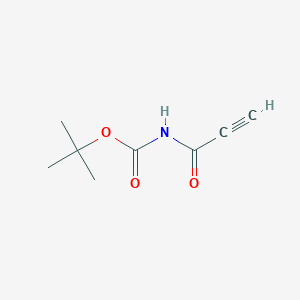


![Bicyclo[2.2.1]hept-5-ene-2,7-dicarboxaldehyde, (endo,anti)-(9CI)](/img/structure/B68223.png)
